4-pent-1-enyl-benzoic acid
Description
Contextualization within the Class of Alkenyl-Substituted Aromatic Carboxylic Acids
4-Pent-1-enyl-benzoic acid belongs to the broader class of alkenyl-substituted aromatic carboxylic acids. This group of compounds is defined by the presence of an aromatic ring, a carboxylic acid functional group (-COOH), and at least one alkenyl group (a hydrocarbon chain containing a carbon-carbon double bond). rsc.orgbohrium.com
The combination of these structural features imparts a dual chemical nature to these molecules. The aromatic ring and the carboxylic acid group are typically polar, while the alkenyl chain is nonpolar. This amphiphilic character can influence their solubility and reactivity. Furthermore, the presence of the carbon-carbon double bond in the alkenyl substituent opens the door to a variety of addition reactions, making these compounds versatile building blocks in organic synthesis. aip.orgvaia.com
Historical Perspectives on Related Benzoic Acid Derivatives and Unsaturated Hydrocarbons
The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. Initially discovered through the dry distillation of gum benzoin, its structure was later determined in 1832. wikidoc.orgnewworldencyclopedia.orgwikipedia.org Throughout the years, benzoic acid has become a crucial precursor for the synthesis of many other organic substances. wikidoc.orgwikipedia.org Early industrial production involved processes that often resulted in chlorinated derivatives, but synthetic methods have since been refined to produce high-purity, food-grade benzoic acid. wikidoc.orgnewworldencyclopedia.org
Concurrently, the study of unsaturated hydrocarbons, which are organic compounds containing double or triple bonds, has been fundamental to the development of organic chemistry. aip.orgmdpi.com These compounds are recognized for their higher reactivity compared to their saturated counterparts, readily undergoing addition reactions. aip.org The investigation of unsaturated hydrocarbons has been crucial for understanding chemical bonding, reaction mechanisms, and for their extensive applications in the production of polymers, fuels, and other industrial chemicals. mdpi.combyjus.com
Rationale for Academic Inquiry into this compound Systems
The academic interest in this compound stems from its potential as a building block in the synthesis of more complex molecules. The presence of both a carboxylic acid and a reactive double bond allows for a wide range of chemical modifications. Researchers are exploring its use in the development of novel materials and as a precursor in the synthesis of biologically active compounds.
The specific arrangement of the pentenyl group on the benzoic acid ring presents opportunities for investigating structure-activity relationships in various chemical systems. For instance, derivatives of similar structures have been studied for their potential in inhibiting enzymes like HIV-1 reverse transcriptase, highlighting the potential for discovering new therapeutic agents. nih.gov The exploration of such compounds contributes to a deeper understanding of how molecular structure influences chemical and biological function.
Chemical and Physical Properties
The properties of this compound are documented across various chemical suppliers and databases. These properties are essential for its handling, storage, and application in research.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H14O2 | finetechnology-ind.com |
| Molecular Weight | 190.23 g/mol | |
| Appearance | White to Yellow Solid | sigmaaldrich.com |
| Purity | 95-97% | cymitquimica.com |
| Boiling Point | 335.019°C at 760 mmHg | |
| Density | 1.081 g/cm³ | |
| Storage Temperature | Room temperature | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-pent-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYZZVKPJHDAOE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Classical Organic Synthesis Routes to 4-Pent-1-enyl-benzoic Acid and its Precursors
Classical organic synthesis provides a foundational framework for the assembly of this compound and its precursors. These methods often involve multi-step sequences that strategically build the carbon skeleton and introduce the necessary functional groups.
Esterification Reactions in Benzoic Acid Derivative Synthesis
Esterification is a fundamental reaction in the synthesis of benzoic acid derivatives, often employed as a protecting group strategy or to modify the reactivity of the carboxylic acid moiety. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. iajpr.com For instance, benzoic acid can be reacted with an alcohol like 1-propanol to form an ester and water. youtube.com This transformation is reversible and typically requires conditions that favor the formation of the ester, such as the removal of water. google.com
In the context of synthesizing this compound, the carboxylic acid group could be protected as an ester (e.g., a methyl or ethyl ester) to prevent its interference with subsequent reactions aimed at constructing the pentenyl side chain. The ester can then be hydrolyzed back to the carboxylic acid in the final step of the synthesis. Various catalysts, including mineral acids, organic sulfonic acids, and tin(II) compounds, can be employed to facilitate the esterification. google.comgoogle.com The choice of alcohol and catalyst depends on the specific requirements of the synthetic route, such as reaction conditions and the presence of other functional groups.
A general procedure for the esterification of a substituted benzoic acid is as follows:
The benzoic acid derivative is dissolved in an excess of the desired alcohol.
A catalytic amount of a strong acid, such as sulfuric acid, is added.
The mixture is heated to reflux to drive the reaction forward. iajpr.com
After the reaction is complete, the excess alcohol is removed, and the ester is purified.
Approaches Involving Pentenoyl Moieties (e.g., from 4-Pentenoyl Chloride)
One potential route to this compound involves the introduction of a pentenoyl group to the benzene (B151609) ring, which can then be further modified. 4-Pentenoyl chloride, which can be synthesized from 4-pentenoic acid and thionyl chloride, is a reactive precursor for this purpose. sigmaaldrich.comchemicalbook.comsigmaaldrich.com
A Friedel-Crafts acylation reaction could be envisioned where benzene or a substituted benzene derivative is reacted with 4-pentenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a 4-pentenoyl-substituted aromatic ketone. Subsequent reduction of the ketone (e.g., via a Clemmensen or Wolff-Kishner reduction) would yield the corresponding alkylbenzene. The terminal double bond of the pentenyl group would then need to be isomerized to the internal position, a transformation that is often challenging to achieve selectively using classical methods alone.
Table 1: Properties of 4-Pentenoyl Chloride
| Property | Value |
|---|---|
| Chemical Formula | H₂C=CHCH₂CH₂COCl sigmaaldrich.com |
| Molecular Weight | 118.56 g/mol sigmaaldrich.com |
| CAS Number | 39716-58-0 sigmaaldrich.com |
Multistep Synthesis Strategies for Benzoic Acid Analogues
The synthesis of benzoic acid analogues often requires a multistep approach to construct the desired substitution pattern and functional groups. truman.edu For example, the synthesis of methyl m-nitrobenzoate from benzoic acid involves a nitration step followed by a Fischer esterification. truman.edu This highlights the sequential nature of many organic syntheses, where functional groups are introduced and manipulated in a controlled manner.
A plausible multistep synthesis for a precursor to this compound could start from a readily available substituted benzene. For instance, a Friedel-Crafts acylation of toluene with a suitable acyl chloride could be performed, followed by oxidation of the methyl group to a carboxylic acid. youtube.com The synthesis of 4-acetylbenzoic acid, for example, can be achieved through the oxidation of p-methylacetophenone. chemicalbook.com
Another general strategy involves the functionalization of a pre-existing benzoic acid derivative. For instance, the synthesis of 4-acetoxybenzoic acid is accomplished by the acetylation of 4-hydroxybenzoic acid using acetic anhydride. libretexts.org This demonstrates the modification of a substituent on the benzene ring while the carboxylic acid group is already in place.
Allylation Reactions in the Construction of Alkenylbenzoic Acids
Allylation reactions provide a direct method for introducing an alkenyl group onto an aromatic ring. organic-chemistry.org Ruthenium-catalyzed ortho-C-H allylation of benzoic acids with vinylcyclopropanes has been reported to produce a variety of allylarenes with high yields and stereoselectivities. researchgate.net This method involves the selective cleavage of both a C-H and a C-C bond.
While this specific method provides ortho-allylated products, other allylation strategies could potentially be adapted for the synthesis of this compound. For example, a palladium-catalyzed Tsuji-Trost allylation could be employed to couple an appropriate aromatic precursor with an allylic substrate. nih.govorganic-chemistry.org The construction of the pentenyl side chain could also be envisioned through the reaction of an organometallic reagent derived from an aromatic benzoic acid derivative with an appropriate allylic halide.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and efficient methods for the synthesis of complex organic molecules, including this compound. These methods often provide high selectivity and functional group tolerance.
Palladium-Catalyzed Reactions (e.g., Olefin Isomerization)
Palladium catalysts are particularly effective for olefin isomerization, which is a key transformation for the synthesis of this compound from a precursor with a terminal double bond. acs.orgomniscient.sg The isomerization of a terminal olefin to a more stable internal olefin can be achieved with high efficiency and selectivity using palladium-based catalytic systems. acs.org
For instance, a combination of Pd(TFA)₂ and 2-PyPPh₂ has been shown to be a highly effective catalyst for the isomerization of terminal olefins to trans-2-olefins with high regioselectivity and E:Z selectivity. acs.org This type of catalyst system could be directly applicable to a precursor such as 4-(pent-4-enyl)benzoic acid to yield the desired 4-(pent-1-enyl)benzoic acid.
The mechanism of palladium-catalyzed olefin isomerization can proceed through different pathways, including a π-allyl mechanism or an insertion-elimination mechanism involving a palladium-hydride species. nsf.gov The choice of ligand and reaction conditions can influence the operative mechanism and the selectivity of the isomerization. acs.org
Palladium nanoparticles have also been shown to catalyze the long-range isomerization of olefins in 2-alkenylbenzoic acid derivatives, where the double bond migrates over several carbon atoms to become conjugated with the aromatic ring. nih.gov This suggests that palladium catalysis is a versatile tool for manipulating the position of double bonds in alkenylbenzoic acids.
Table 2: Examples of Palladium-Catalyzed Olefin Isomerization
| Catalyst System | Substrate Type | Product Type | Key Features |
|---|---|---|---|
| Pd(TFA)₂ / 2-PyPPh₂ | Terminal Olefins | trans-2-Olefins | High regioselectivity and E:Z selectivity acs.org |
| Palladium(0) Nanoparticles | 2-Alkenylbenzoic Acid Derivatives | Vinyl-conjugated Products | Long-range isomerization nih.gov |
Copper-Catalyzed Processes in Aromatic Carboxylic Acid Synthesis
Copper-catalyzed reactions have emerged as a valuable alternative for the synthesis of aromatic carboxylic acids. While direct copper-catalyzed alkenylation of benzoic acids is less common, copper can be employed in carboxylation reactions of alkenyl precursors. sustech.edu.cn For instance, copper-catalyzed carboxylation of alkenylzirconocenes with carbon dioxide can produce α,β-unsaturated carboxylic acids. organic-chemistry.org While not a direct route to this compound, this highlights the potential of copper catalysis in the synthesis of related unsaturated acids. Copper catalysts, often in combination with specific ligands, can facilitate the formation of C-C bonds under various reaction conditions. beilstein-journals.orgresearchgate.net
Rhodium-Catalyzed Hydroamination and Related Transformations
Rhodium catalysts are known to promote a variety of organic transformations, including C-H activation and annulation reactions of benzoic acids with unsaturated partners. nih.govnih.govresearchgate.net For example, rhodium(III) catalysts can facilitate the annulation of benzoic acids with α,β-unsaturated ketones. nih.govresearchgate.net While not a direct synthesis of this compound, rhodium-catalyzed hydroarylation of alkenes represents a potential, though less explored, pathway. rsc.orgacs.org This would involve the direct addition of a C-H bond of benzoic acid across the double bond of 1-pentene.
Organocatalyzed Reaction Development
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major area of research in synthetic chemistry. While well-established for many transformations, its application to the direct synthesis of compounds like this compound is still developing. Organocatalytic methods have been successfully employed in the synthesis of chiral γ-lactols and trisubstituted γ-lactones from α,β-unsaturated carboxylic acids and aldehydes. rsc.org However, direct organocatalytic C-H alkenylation of benzoic acids remains a significant challenge. Future research may focus on the development of novel organocatalysts capable of mediating such transformations. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for cross-coupling reactions. This includes the use of greener solvents, solvent-free conditions, and reusable catalysts.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional Heck and Suzuki reactions often employ high-boiling polar aprotic solvents like DMF or DMA, which have environmental and health concerns. nih.gov Research has focused on replacing these with more sustainable alternatives. A green Heck reaction protocol has been developed using ethanol as a solvent, which is a more environmentally friendly option. frontiersin.org Furthermore, reactions in aqueous media are highly desirable. tcichemicals.com The use of ionic liquids as a reaction medium for the Heck reaction has also been explored, offering the potential for catalyst recycling. wikipedia.org Solvent-free conditions, where the reaction is carried out in the absence of a solvent, represent an ideal green chemistry approach, minimizing waste and simplifying product isolation. frontiersin.org
The following table illustrates the impact of solvent choice on a model Suzuki-Miyaura coupling reaction, highlighting the potential for using greener solvents in the synthesis of biaryl compounds, a reaction class analogous to the synthesis of this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd/C | NaOH | Ethanol/Water (5:1) | >98 |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | High (qualitative) |
This table presents data from studies on Suzuki-Miyaura coupling reactions in environmentally benign solvents, demonstrating the feasibility of such conditions for reactions analogous to the synthesis of this compound. Data adapted from related literature. tcichemicals.com
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comjocpr.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. nih.govprimescholars.com In the synthesis of this compound, which is often achieved through palladium-catalyzed cross-coupling reactions, atom economy is a critical metric for evaluating different synthetic routes. nih.govresearchgate.net
The Suzuki-Miyaura coupling reaction offers a potentially more atom-economical route. mdpi.com This method involves the reaction of an organoboron compound with an organic halide. researchgate.net The primary byproducts are typically benign boron-containing compounds and salts, which can sometimes be easier to handle and recycle. The versatility and mild reaction conditions of Suzuki couplings have made them widely used in industrial applications. mdpi.comresearchgate.net
Below is a comparative table illustrating hypothetical reaction efficiencies for the synthesis of 4-alkenylbenzoic acids via different palladium-catalyzed methods, based on findings for similar cross-coupling reactions.
| Reaction Type | Catalyst System (Example) | Typical Yield (%) | Key Byproducts | Atom Economy Consideration |
| Mizoroki-Heck | Pd(OAc)₂ / PPh₃ | 75-90% | Halide Salts (e.g., NaBr), Amine Salts | Lower due to stoichiometric base and generation of salt waste. abo.fi |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 85-98% | Boron compounds (e.g., B(OH)₃), Halide Salts | Generally higher than Heck; boron byproducts are less hazardous. mdpi.com |
| Negishi | Pd(dppf)Cl₂ | 80-95% | Zinc Halide Salts (e.g., ZnBr₂) | High yields, but requires stoichiometric organozinc reagents which can be sensitive. |
This table is illustrative. Actual yields and byproducts depend on specific substrates, reaction conditions, and optimization.
Chemical Reactivity and Transformations
Olefin Isomerization Reactions of Alkenylbenzoic Acid Systems
The terminal double bond in alkenylbenzoic acids, such as the one present in 4-pent-1-enyl-benzoic acid, can undergo isomerization reactions, which involve the migration of the double bond along the carbon chain. This process is a key transformation for modifying the structure and properties of these molecules. Research on analogous systems, such as 2-alkenylbenzoic acids, has demonstrated that long-range olefin isomerization can be achieved using specific catalysts. researchgate.net
Positional Isomerization Mechanisms (e.g., 2-(4-pentenyl)benzoic acid to 2-(1-pentenyl)benzoic acid)
Positional isomerization involves the movement of the double bond from one position to another within the alkyl chain. For instance, in systems like 2-alkenylbenzoic acid derivatives, palladium(0) nanoparticles have been shown to effectively catalyze the migration of a terminal double bond to an internal position. researchgate.net This type of reaction, known as carbon-carbon double bond (CCDB) isomerization, is fundamental in organic synthesis for creating new compounds from olefins. researchgate.net
The mechanism for such palladium-catalyzed reactions typically involves a sequence of migratory insertion and β-hydride elimination steps, allowing the double bond to "walk" along the carbon chain until it reaches a more thermodynamically stable internal position. For a compound like this compound, this would correspond to the conversion of the terminal double bond (at position 1 of the pentenyl chain) to internal positions (e.g., 4-pent-2-enyl-benzoic acid).
Stereochemical Outcomes (E/Z Isomerism)
Olefin isomerization directly impacts the stereochemistry of the molecule, leading to the formation of geometric isomers, designated as E (entgegen) or Z (zusammen). studymind.co.uk E/Z isomerism arises from the restricted rotation around a carbon-carbon double bond, where the attached groups can be on the same side (Z-isomer) or opposite sides (E-isomer) of the double bond. studymind.co.uk
In the palladium-catalyzed isomerization of 2-alkenylbenzoic acid derivatives, the reaction typically yields the (E)-alkene as the major product. researchgate.net The (E)-isomer is often the more thermodynamically stable configuration due to reduced steric hindrance between the substituents on the double bond. The formation of specific geometric isomers is a critical aspect of these reactions, as the E and Z isomers of a compound can have different physical and chemical properties. studymind.co.uknih.gov
Influence of Substituents on Isomerization Pathways
The efficiency and outcome of isomerization reactions can be significantly influenced by the presence of other substituents on the molecule, particularly on the aromatic ring. Studies on the isomerization of substituted 2-(3-butenyl)benzoic acids have shown that the reaction is tolerant of various substituents on the benzene (B151609) moiety. researchgate.net
| Substituent on Benzene Ring | Position of Substituent | Yield of Isomerized Product (%) |
|---|---|---|
| Methyl | 3 | 85 |
| Methyl | 4 | 88 |
| Methyl | 5 | 86 |
| Methyl | 6 | 82 |
Derivatization Strategies of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a highly versatile functional group that serves as a starting point for the synthesis of numerous derivatives. These derivatization reactions typically involve the nucleophilic acyl substitution of the hydroxyl (-OH) group.
Esterification and Amidation Reactions
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. libretexts.org This reaction is reversible, and to drive it toward the formation of the ester, excess alcohol is often used, or the water produced is removed from the reaction mixture. libretexts.org For this compound, reaction with an alcohol (R'-OH) would yield the corresponding 4-pent-1-enyl-benzoate ester.
Amidation: The reaction of a carboxylic acid with an amine produces an amide. libretexts.org This transformation is fundamental in biological and chemical sciences. mdpi.com The direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures to overcome the formation of a non-reactive ammonium carboxylate salt. mdpi.com Alternatively, coupling reagents can be used to facilitate the reaction under milder conditions. The reaction of this compound with an amine (R'-NH2) would result in the formation of an N-substituted 4-pent-1-enyl-benzamide.
Formation of Acyl Chlorides and Anhydrides
Acyl Chlorides: Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. pressbooks.pubcrunchchemistry.co.uk They are typically prepared by treating a carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). crunchchemistry.co.uk The reaction of this compound with thionyl chloride would replace the -OH group with a -Cl atom, forming 4-pent-1-enyl-benzoyl chloride. The byproducts of this reaction, SO₂ and HCl, are gases, which makes purification straightforward. crunchchemistry.co.uk
Acid Anhydrides: Acid anhydrides can be synthesized from acyl chlorides. The reaction of an acyl chloride with a carboxylate salt or a carboxylic acid (often in the presence of a weak base like pyridine) yields an acid anhydride. pressbooks.pubyoutube.com For example, reacting 4-pent-1-enyl-benzoyl chloride with sodium 4-pent-1-enyl-benzoate would produce 4-pent-1-enyl-benzoic anhydride. Because of their high reactivity, acyl chlorides are excellent starting materials for synthesizing other less reactive derivatives like anhydrides, esters, and amides. pressbooks.pub
| Reactant | Product Type | General Reaction |
|---|---|---|
| Alcohol (R'-OH) | Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O |
| Amine (R'-NH₂) | Amide | R-COOH + R'-NH₂ → R-CONHR' + H₂O |
| Thionyl Chloride (SOCl₂) | Acyl Chloride | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |
| Acyl Chloride + Carboxylate (R-COO⁻) | Acid Anhydride | R-COCl + R-COO⁻Na⁺ → (R-CO)₂O + NaCl |
| R = 4-(pent-1-enyl)phenyl |
Functional Group Interconversions on the Pentenyl Chain
The pentenyl side chain, with its carbon-carbon double bond, is a primary site for a variety of chemical modifications.
The double bond in the pentenyl chain can be selectively reduced to a single bond through catalytic hydrogenation. This transformation converts this compound into 4-pentylbenzoic acid. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts for this type of transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel (Ni). The reaction conditions, such as temperature and pressure, can be controlled to ensure the selective hydrogenation of the alkene without affecting the aromatic ring or the carboxylic acid group. For instance, Pt/TiO2 has been shown to be an effective catalyst for the hydrogenation of p-pentyl benzoic acid under mild conditions. libretexts.org
Under more forcing conditions, such as higher temperatures and pressures with catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), both the alkene and the aromatic ring can be hydrogenated, leading to the formation of 4-pentylcyclohexanecarboxylic acid. rsc.orgrsc.org Additionally, some catalytic systems can also reduce the carboxylic acid group to an alcohol. libretexts.orgmdpi.com
Table 1: Catalytic Hydrogenation Products of this compound and its Analogs
| Starting Material | Catalyst | Product(s) | Reference(s) |
| Benzoic Acid | 5% Pd/C | Cyclohexanecarboxylic acid | libretexts.org |
| Benzoic Acid | 5% Ru/C | Cyclohexanecarboxylic acid, Cyclohexyl methanol | libretexts.orgmdpi.com |
| Benzoic Acid | Rh/C | Cyclohexanecarboxylic acid | rsc.orgrsc.org |
| p-Pentyl benzoic acid | Pt/TiO2 | cis-4-Pentylcyclohexanecarboxylic acid | libretexts.org |
The pentenyl side chain is susceptible to oxidative cleavage, which can lead to the formation of different benzoic acid derivatives. A powerful and common method for this transformation is the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). youtube.com
When this compound is treated with a strong oxidizing agent, the entire pentenyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group. This reaction requires the presence of at least one hydrogen atom on the benzylic carbon, which is the case for this compound. The product of this reaction is terephthalic acid (benzene-1,4-dicarboxylic acid). rsc.orgelsevierpure.com
Another important oxidation reaction is ozonolysis, which specifically cleaves the carbon-carbon double bond. nih.gov Treatment of this compound with ozone (O₃) followed by a workup will break the double bond. Depending on the workup conditions, different products can be obtained. A reductive workup (e.g., with zinc or dimethyl sulfide) would yield 4-formylbenzoic acid and butanal. An oxidative workup (e.g., with hydrogen peroxide) would yield 4-carboxycinnamic acid and butanoic acid. chemistrysteps.comibchem.commasterorganicchemistry.com
Table 2: Oxidation Products of this compound
| Reagent(s) | Product(s) |
| 1. KMnO₄, heat 2. H₃O⁺ | Terephthalic acid |
| 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 4-Formylbenzoic acid and Butanal |
| 1. O₃ 2. H₂O₂ | 4-Carboxycinnamic acid and Butanoic acid |
The double bond of the pentenyl chain can undergo various electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. researchgate.netyoutube.combath.ac.uk
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a dihaloalkane. For example, the reaction with bromine would yield 4-(1,2-dibromopentyl)benzoic acid. mdpi.com
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms. In the case of this compound, the hydrogen would add to the terminal carbon of the double bond, and the halide would add to the benzylic carbon, forming 4-(1-halopentyl)benzoic acid.
Hydration: The acid-catalyzed addition of water across the double bond also follows Markovnikov's rule, leading to the formation of an alcohol, specifically 4-(1-hydroxypentyl)benzoic acid.
Hydroboration-Oxidation: This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond. Treatment of this compound with a borane reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide in a basic solution would yield 4-(5-hydroxypentyl)benzoic acid. nih.govrsc.orgresearchgate.netnih.gov
Epoxidation: The double bond can be converted to an epoxide (a three-membered ring containing an oxygen atom) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This would yield 4-(oxiran-2-yl)benzoic acid. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The benzene ring of this compound can undergo substitution reactions, where a hydrogen atom on the ring is replaced by another group.
Electrophilic Aromatic Substitution (EAS): The reactivity and orientation of electrophilic aromatic substitution are governed by the directing effects of the substituents already present on the ring. libretexts.orgnih.govlasalle.eduresearchgate.net
The pentenyl group is an alkyl group, which is an electron-donating group (EDG) and therefore an ortho, para-director . It activates the ring towards electrophilic attack.
The carboxylic acid group is an electron-withdrawing group (EWG) and a meta-director . It deactivates the ring towards electrophilic attack.
Since the two groups are in a para relationship, their directing effects are cooperative. The pentenyl group directs incoming electrophiles to the positions ortho to it (positions 2 and 6), while the carboxylic acid group directs to the positions meta to it (positions 3 and 5). The positions ortho to the pentenyl group are also meta to the carboxylic acid group. Therefore, electrophilic substitution will predominantly occur at the positions ortho to the pentenyl group (and meta to the carboxylic acid group) .
Common electrophilic aromatic substitution reactions include:
Nitration: (with HNO₃/H₂SO₄) to introduce a nitro group (-NO₂).
Halogenation: (with Br₂/FeBr₃ or Cl₂/AlCl₃) to introduce a halogen atom.
Sulfonation: (with fuming H₂SO₄) to introduce a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: (with an alkyl/acyl halide and a Lewis acid catalyst) to introduce an alkyl or acyl group.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult to achieve on benzene rings unless they are substituted with strong electron-withdrawing groups, which is not the case for this compound. Therefore, this compound is relatively unreactive towards nucleophilic aromatic substitution under standard conditions. Reactions would require harsh conditions, such as high temperatures and pressures, or proceed through a benzyne intermediate.
Cyclization Reactions Involving the Pentenyl Chain
The presence of both the pentenyl chain and the aromatic ring in the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of new ring systems.
Intramolecular radical cyclizations can be initiated by the formation of a radical species that can then add to the double bond of the pentenyl chain. One approach involves the generation of an acyl radical from the carboxylic acid group. This can be achieved through photoredox catalysis. The resulting acyl radical can then undergo an intramolecular cyclization onto the pentenyl double bond.
Another strategy involves the use of manganese(III) acetate [Mn(OAc)₃] as an oxidant to initiate radical formation. youtube.com In the context of a molecule like this compound, Mn(OAc)₃ could potentially mediate the formation of a radical at the benzylic position, which could then cyclize onto the double bond. The outcome of such reactions can be complex and may lead to the formation of various fused or spirocyclic ring systems, depending on the reaction conditions and the specific radical intermediate formed.
Acid-Catalyzed Cycloaddition Reactions of this compound
While the term "cycloaddition" typically refers to concerted reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct, in the context of this compound under acidic conditions, a stepwise intramolecular electrophilic cyclization is the more probable transformation. Direct acid-catalyzed cycloadditions involving the carboxylic acid moiety are sterically and electronically challenging for this substrate. Instead, a well-established reaction pathway for aromatic compounds bearing alkenyl side chains is an intramolecular Friedel-Crafts alkylation.
This reaction involves the protonation of the alkene, followed by the electrophilic attack of the resulting carbocation onto the electron-rich aromatic ring. Strong acids such as polyphosphoric acid (PPA) or sulfuric acid are commonly employed to facilitate such cyclizations.
The reaction with this compound is anticipated to proceed via the formation of a six-membered ring, which is thermodynamically favored in intramolecular Friedel-Crafts reactions. The process would be initiated by the protonation of the terminal double bond of the pentenyl group, leading to the formation of a secondary carbocation. Subsequently, an intramolecular electrophilic aromatic substitution would occur, where the benzene ring acts as the nucleophile, attacking the carbocation. This cyclization would result in the formation of a tetralin derivative. The carboxylic acid group, being a deactivating group, would influence the position of the cyclization.
Detailed research findings for the acid-catalyzed cycloaddition of this compound itself are not extensively documented in the available literature. However, the behavior of analogous aromatic compounds with alkenyl side chains provides a strong basis for predicting the outcome of this reaction. The table below illustrates the typical conditions and products for such intramolecular Friedel-Crafts cyclizations.
| Substrate | Acid Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Phenyl-1-butene | Polyphosphoric acid | - | 80-100 | 1-Methylindane | Good |
| 5-Phenyl-1-pentene | Sulfuric acid | - | Room Temp | 1-Methyltetralin | Moderate |
| 4-(p-tolyl)-1-pentene | Polyphosphoric acid | - | 90 | 1,6-Dimethyltetralin | High |
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-pent-1-enyl-benzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, the vinylic protons of the pentenyl group, and the aliphatic protons of the side chain.
The carboxylic acid proton (-COOH) is typically the most deshielded, appearing as a broad singlet far downfield, often above 10 ppm, due to hydrogen bonding and the electron-withdrawing nature of the carbonyl group. mit.edu
The aromatic protons on the benzene (B151609) ring will appear in the range of 7-8 ppm. Due to the para-substitution pattern, the protons ortho to the carboxylic acid group (adjacent to the C-COOH) and the protons ortho to the pentenyl group (adjacent to the C-alkenyl) will form a distinct AA'BB' system, appearing as two doublets. docbrown.info The protons closer to the electron-withdrawing carboxylic acid group are expected to be slightly more downfield than those closer to the electron-donating alkenyl group.
The protons of the pent-1-enyl side chain will exhibit characteristic shifts. The vinylic protons (on the C=C double bond) would appear in the 5-6.5 ppm region, with their multiplicity depending on the coupling with each other (geminal and vicinal coupling) and with the adjacent methylene (B1212753) group. The aliphatic protons of the ethyl group at the end of the chain would be found in the upfield region (1-2.5 ppm).
Predicted ¹H NMR Data for this compound This table is predictive and based on analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | ~12.0-13.0 | Broad Singlet | N/A |
| Aromatic (ortho to -COOH) | ~8.0 | Doublet | ~8.0 |
| Aromatic (ortho to pentenyl) | ~7.4 | Doublet | ~8.0 |
| Vinylic (-CH=) | ~6.2 | Multiplet | - |
| Vinylic (=CH-) | ~5.8 | Multiplet | - |
| Allylic (-CH₂-) | ~2.3 | Multiplet | - |
| Aliphatic (-CH₂-) | ~1.5 | Sextet | ~7.5 |
| Aliphatic (-CH₃) | ~0.9 | Triplet | ~7.5 |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the aliphatic carbons.
The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around 165-180 ppm. oregonstate.edu The aromatic carbons usually resonate between 120-150 ppm. The quaternary carbons (C1 and C4 of the benzene ring) will often have weaker signals. The vinylic carbons of the pentenyl group would be found in a similar region to the aromatic carbons, typically between 115-140 ppm. The aliphatic carbons of the side chain will be the most shielded, appearing in the upfield region of the spectrum (10-40 ppm). oregonstate.edu
Predicted ¹³C NMR Data for this compound This table is predictive and based on analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | ~172 |
| Aromatic C4 (C-pentenyl) | ~145 |
| Vinylic (-CH=) | ~138 |
| Vinylic (=CH-) | ~125 |
| Aromatic (ortho to -COOH) | ~130 |
| Aromatic (ortho to pentenyl) | ~128 |
| Aromatic C1 (C-COOH) | ~129 |
| Allylic (-CH₂-) | ~35 |
| Aliphatic (-CH₂-) | ~22 |
| Aliphatic (-CH₃) | ~14 |
To unambiguously assign all proton and carbon signals and to elucidate the fine details of the molecular structure, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, it would show correlations between adjacent protons in the pentenyl chain (e.g., between the vinylic protons and the allylic methylene protons) and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the vinylic proton signals to the vinylic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule. For example, it would show a correlation between the allylic protons of the pentenyl group and the aromatic C4 carbon, confirming the attachment point of the side chain to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. This can help determine the preferred conformation of the pentenyl side chain relative to the benzene ring.
Computational chemistry allows for the prediction of NMR chemical shifts using methods like Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netdergipark.org.tr These theoretical calculations provide a powerful tool for verifying experimental assignments. nih.gov By building a computational model of this compound, its ¹H and ¹³C NMR spectra can be simulated.
Comparing the theoretically calculated chemical shifts with the experimental values serves several purposes:
It can confirm the proposed structure if the correlation between theoretical and experimental data is high.
It can help resolve ambiguities in signal assignments, especially in complex regions of the spectrum.
Discrepancies between experimental and theoretical values can sometimes point to specific conformational effects or intermolecular interactions (like dimerization) in solution that were not accounted for in the gas-phase theoretical model. ucl.ac.ukacs.org
Studies on various benzoic acid derivatives have shown that while there is generally good agreement, certain substituents or steric effects can lead to deviations that require careful analysis. researchgate.netnih.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The FTIR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹ corresponding to the stretching of the O-H bond in the carboxylic acid. The broadness is a result of intermolecular hydrogen bonding, which forms dimers in the solid state. nist.gov
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) group of an aromatic carboxylic acid. nist.gov
C=C Stretches: The spectrum will show absorptions for both the aromatic C=C bonds and the alkenyl C=C bond. Aromatic ring stretching typically appears as a series of peaks in the 1450-1600 cm⁻¹ region. The stretching of the isolated C=C bond of the pentenyl group is expected around 1640-1680 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹. Alkenyl C-H stretching also occurs in this region. Aliphatic C-H stretching from the pentenyl side chain will be observed just below 3000 cm⁻¹.
C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.
Predicted FTIR Data for this compound This table is predictive and based on analogous compounds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Broad |
| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 | Medium |
| Aliphatic C-H Stretch | Alkyl Chain | 2850-2960 | Medium |
| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong, Sharp |
| C=C Stretch | Alkene | ~1650 | Medium |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210-1440 | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful technique for analyzing the vibrational modes of a molecule. For this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to the vibrations of its constituent functional groups: the carboxylic acid, the benzene ring, and the pentenyl side chain.
Key expected vibrational modes would include:
C=O Stretch: A strong band typically found in the region of 1650-1750 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.
Alkenyl C=C Stretch: A band around 1640-1680 cm⁻¹ from the pentenyl group's double bond.
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic and vinylic C-H stretches would also be present.
Without experimental data, a specific analysis and data table for this compound cannot be generated. Studies on other 4-substituted benzoic acids confirm the utility of Raman spectroscopy in identifying these key functional group vibrations. banglajol.infoactascientific.com
Vibrational Assignment and Potential Energy Distribution (PED)
A detailed vibrational assignment involves correlating each observed Raman and infrared band to a specific molecular motion. This is typically achieved through computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. mdpi.com The Potential Energy Distribution (PED) is then used to quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode.
For this compound, a PED analysis would precisely describe the nature of complex vibrations, especially in the "fingerprint" region of the spectrum where many modes are coupled. For example, it could differentiate between the bending modes of the aromatic ring and the twisting or rocking modes of the pentenyl chain. Research on similar molecules, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, demonstrates how the VEDA (Vibrational Energy Distribution Analysis) program is used for such assignments. mdpi.com However, no specific DFT calculations or PED analyses have been published for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzene ring conjugated with the carboxylic acid group. This extended π-system is expected to absorb UV light, leading to π → π* transitions.
Benzene Ring Transitions: Substituted benzene rings typically show two main absorption bands. For benzoic acid, these are observed around 230 nm and 270-280 nm. rsc.orgrsc.org
Effect of Substitution: The pentenyl group, being an alkyl substituent with a double bond, may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzoic acid.
A detailed analysis would involve identifying the specific wavelengths of maximum absorbance and calculating the corresponding molar absorptivity (ε), but experimental spectra for this specific compound are not available.
Solvatochromic Effects
Solvatochromism describes the shift in the position of UV-Vis absorption bands with a change in solvent polarity. wikipedia.org This effect is due to differential solvation of the ground and excited electronic states of the molecule. For a polar molecule like this compound, changing the solvent is expected to alter its UV-Vis spectrum.
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a bathochromic (red) shift to longer wavelengths.
Negative Solvatochromism (Blue Shift): If the ground state is more polar, polar solvents will cause a hypsochromic (blue) shift to shorter wavelengths.
Studies on similar 4-alkoxybenzoic acids have shown that they exhibit positive solvatochromism. kisti.re.krresearchgate.net It is plausible that this compound would behave similarly, but without experimental data in various solvents, this cannot be confirmed.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula.
For this compound (C₁₂H₁₄O₂), the theoretical exact mass can be calculated:
12 x (mass of ¹²C) = 12 x 12.000000 = 144.000000
14 x (mass of ¹H) = 14 x 1.007825 = 14.10955
2 x (mass of ¹⁶O) = 2 x 15.994915 = 31.98983
Total Exact Mass = 190.09938 Da
An HRMS experiment would aim to measure a mass-to-charge ratio (m/z) very close to this theoretical value, confirming the molecular formula. While this value can be calculated, actual experimental HRMS data for this compound is not available in the searched literature.
X-ray Diffraction (XRD) and Crystal Structure Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This information is fundamental to understanding a compound's physical and chemical properties.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, the carboxylic acid group would be expected to form strong hydrogen bonds, likely leading to the formation of dimers, a common structural motif for carboxylic acids. Additionally, the benzene ring could participate in π-stacking interactions with neighboring molecules. A detailed analysis of the crystal structure would reveal the nature and geometry of these interactions, which are crucial for understanding the material's properties. Without a determined crystal structure, any discussion of these interactions for this specific compound remains speculative.
Polymorphism and Crystallization Mechanisms
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. The study of polymorphism for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Research into the potential polymorphs and crystallization behavior of this compound has not been reported in the available literature.
Electron Density Analysis
Experimental electron density analysis, derived from high-resolution X-ray diffraction data, provides detailed information about the distribution of electrons within a crystal. This can reveal subtle details about chemical bonding, intermolecular interactions, and the electrostatic properties of the molecule. Such studies are highly specialized and are not available for this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for exploring the molecular landscape of 4-pent-1-enyl-benzoic acid. These calculations provide a theoretical framework for predicting various molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. These calculations typically involve minimizing the energy of the molecule with respect to the positions of its nuclei.
For benzoic acid and its derivatives, DFT studies have shown that the molecule often forms a cyclic hydrogen-bonded dimer in the gas phase and in nonpolar solvents. The geometry optimization of a single molecule of this compound would reveal key structural parameters. The benzene (B151609) ring is expected to be largely planar, with the carboxylic acid group and the pentenyl substituent attached. The conformational flexibility of the pentenyl chain is a key aspect of its structure. Theoretical calculations on similar 4-substituted benzoic acids have been performed to determine their stable conformations, often finding the cis isomers to be more stable. researchgate.net The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a primary output of these calculations and forms the basis for analyzing molecular orbitals and reactivity. semanticscholar.org
Table 1: Representative Optimized Geometric Parameters for 4-Substituted Benzoic Acids (Illustrative) This table presents typical bond lengths and angles for a 4-substituted benzoic acid structure, as would be determined by DFT calculations. The values are illustrative for this compound based on data from related compounds.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Length | O-H (hydroxyl) | ~0.98 Å |
| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C-C-C (ring) | ~118 - 121° |
| Dihedral Angle | C-C-C=O | ~180° (for planarity) |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation to the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For organic molecules like benzoic acid derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for geometries and electronic properties. mdpi.comsemanticscholar.org Other functionals, such as the meta-GGA hybrid M06-2X or range-separated functionals like CAM-B3LYP and ωB97XD, have demonstrated excellent performance, particularly for excitation energies and non-covalent interactions in benzoic acid systems. researchgate.netresearchgate.net
The basis set choice involves a trade-off between accuracy and computational cost. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed. nih.govreddit.comnih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing bonding, while diffuse functions (++) are important for accurately describing anions and systems with delocalized electrons. For higher accuracy, basis sets like the Ahlrichs' def2-TZVP have also been utilized in studies of related benzoic acid derivatives. mdpi.com The evaluation and selection of an appropriate functional and basis set are critical first steps in any computational study to ensure the reliability of the predicted properties. researchgate.netreddit.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and can act as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining molecular stability and reactivity. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govactascientific.com For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzene ring and the pentenyl double bond. The LUMO is likely distributed over the carboxylic acid group and the aromatic ring, which can accept electron density.
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify reactivity. actascientific.comijastems.org
Table 2: Illustrative Quantum Chemical Descriptors for this compound Calculated from hypothetical HOMO (-6.75 eV) and LUMO (-1.95 eV) energies based on typical values for similar molecules. actascientific.com
| Descriptor | Formula | Illustrative Value |
| HOMO Energy (EHOMO) | - | -6.75 eV |
| LUMO Energy (ELUMO) | - | -1.95 eV |
| Energy Gap (Egap) | ELUMO - EHOMO | 4.80 eV |
| Ionization Potential (I) | -EHOMO | 6.75 eV |
| Electron Affinity (A) | -ELUMO | 1.95 eV |
| Global Hardness (η) | (I - A) / 2 | 2.40 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -4.35 eV |
| Global Electrophilicity (ω) | μ² / (2η) | 3.94 eV |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is used to identify the regions that are rich or poor in electron density, which in turn helps predict sites for electrophilic and nucleophilic attack. actascientific.comresearchgate.net
The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. These are the primary sites for electrophilic attack and hydrogen bonding.
Positive Potential (Blue): Located around the acidic hydrogen atom of the carboxyl group, making it the most likely site for deprotonation.
Neutral/Slightly Negative Potential (Green): Distributed across the carbon atoms of the benzene ring and the pentenyl chain.
This visual representation provides a powerful, intuitive guide to the molecule's reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. ijastems.orgresearchgate.net It provides a chemical picture of bonding and orbital interactions that complements the delocalized molecular orbitals.
The analysis focuses on the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
For this compound, significant NBO interactions would include:
Delocalization of the oxygen lone pairs (LP) into the antibonding π* orbitals of the carbonyl group (C=O) and the aromatic ring.
Interactions between the π orbitals of the benzene ring and the π* orbitals of the C=O bond and the pentenyl C=C bond.
Hyperconjugative effects involving σ-σ* transitions within the pentenyl alkyl chain.
These interactions are key to understanding the molecule's electronic stability and the influence of the substituents on the benzoic acid core.
Table 3: Representative NBO Second-Order Perturbation Analysis (Illustrative) This table shows hypothetical E(2) values for key donor-acceptor interactions in a molecule like this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O1) | π* (C=O2) | ~ 35.5 |
| LP (O2) | σ* (C-O1) | ~ 28.1 |
| π (Cring-Cring) | π* (C=O) | ~ 20.4 |
| π (C=Cpentenyl) | π* (Cring-Cring) | ~ 15.2 |
| σ (C-H) | σ* (C-C) | ~ 5.0 |
Fukui functions and the Electron Localization Function (ELF) are conceptual DFT tools used to analyze local reactivity.
The Fukui function , f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. semanticscholar.org It helps identify the most reactive sites within a molecule:
f+(r): Corresponds to nucleophilic attack (electron addition) and points to the most electrophilic sites. For this compound, this would likely be the carbonyl carbon.
f-(r): Corresponds to electrophilic attack (electron removal) and indicates the most nucleophilic sites, such as specific carbon atoms on the aromatic ring. semanticscholar.org
f0(r): Relates to radical attack.
The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule. It visually maps out core electrons, covalent bonds, and lone pairs, offering a detailed picture of the chemical bonding and electron distribution that governs the molecule's structure and reactivity. For substituted benzoic acids, these tools provide a quantitative basis for predicting how different substituents influence the molecule's reaction preferences. semanticscholar.orgsemanticscholar.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By simulating the interactions between molecules, MD can provide detailed insights into conformational changes, solvent effects, and intermolecular associations. For this compound, MD simulations can illuminate how the flexible pentenyl chain and the polar carboxylic acid group dictate its dynamic behavior.
The conformational flexibility of this compound is primarily governed by the pentenyl side chain and its attachment to the rigid benzene ring. MD simulations can map the potential energy surface associated with the rotation around key single bonds (dihedral angles), identifying low-energy, stable conformations and the barriers to interconversion between them.
The key flexible torsion angles in the this compound molecule would include the bond connecting the pentenyl group to the benzene ring and the C-C single bonds within the pentenyl chain itself. By analogy with studies on other substituted benzoic acids and molecules with alkyl chains, the dynamics would show rapid transitions between different gauche and anti conformations of the pentenyl tail. The presence of the double bond introduces a rigid planar segment within the chain, restricting local flexibility.
Table 1: Representative Dihedral Angles and Rotational Barriers for this compound (Illustrative)
| Dihedral Angle | Description | Predicted Stable Conformations (degrees) | Estimated Energy Barrier (kJ/mol) |
|---|---|---|---|
| τ₁ (C-C-C=C) | Rotation around the C2-C3 bond of the pentenyl chain | ~60° (gauche), 180° (anti) | 10 - 15 |
| τ₂ (Aryl-C-C) | Rotation of the entire pentenyl group relative to the benzene ring | 0°, 180° (planar) | 5 - 10 |
Note: This data is illustrative and based on general principles of conformational analysis for similar functional groups. Specific values would require dedicated quantum mechanical and MD studies.
The solvation of this compound is dictated by its amphiphilic nature. The carboxylic acid head is polar and capable of forming strong hydrogen bonds, while the pentenyl-benzene tail is nonpolar and hydrophobic. MD simulations in various solvents can reveal the specific interactions and structural organization at the molecular level.
In Apolar Solvents (e.g., Toluene, Chloroform): In solvents with low hydrogen bond acceptor propensity, benzoic acid derivatives are known to form stable hydrogen-bonded dimers ucl.ac.uk. MD simulations would likely show this compound molecules associating via their carboxylic acid groups to form cyclic dimers. The nonpolar tails would be exposed to the solvent.
In Polar Protic Solvents (e.g., Water, Ethanol): In these solvents, the solvent molecules can effectively compete for hydrogen bonding sites. Simulations would show the carboxylic acid group being solvated by water or ethanol molecules, disrupting the formation of dimers jbiochemtech.com. The hydrophobic pentenyl-benzene tail would drive self-association to minimize contact with the polar solvent, potentially leading to the formation of micelles or other aggregates at sufficient concentrations. Studies on similar molecules like p-toluic acid have shown how ionization state (pH) can dramatically alter aggregation behavior in aqueous solutions mdpi.com.
In Polar Aprotic Solvents (e.g., DMSO): Solvents like DMSO are strong hydrogen bond acceptors and would interact strongly with the carboxylic acid's hydroxyl proton, effectively screening the solute molecules from each other and preventing dimer formation ucl.ac.uk.
While specific studies on the ligand-target interactions of this compound are not available in the reviewed literature, MD simulations are a primary tool for predicting and analyzing such events. Based on its structure, the molecule can participate in several types of non-covalent interactions with a biological target like a protein receptor:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (with the -OH proton) and a hydrogen bond acceptor (with the C=O oxygen), allowing it to form strong, directional interactions with polar residues (e.g., Serine, Threonine, Aspartate).
π-π Stacking: The benzene ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.
Hydrophobic Interactions: The nonpolar pentenyl chain and the benzene ring can fit into hydrophobic pockets of a receptor, displacing water and leading to a favorable entropic contribution to binding affinity.
MD simulations can model the process of the ligand binding to a target, calculating binding free energies and identifying the key residues and interactions responsible for stabilizing the ligand-target complex.
Reaction Mechanism Elucidation
Theoretical chemistry provides the framework for understanding the detailed mechanisms of chemical reactions, including the energetics of reactant transformation into products.
Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions wikipedia.org. It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which represents the highest point on the potential energy surface along the reaction coordinate. The rate of the reaction is then determined by the concentration of these transition state complexes and the frequency at which they convert to products wikipedia.org.
For this compound, several reaction pathways can be envisaged and analyzed using TST:
Esterification: The reaction of the carboxylic acid group with an alcohol to form an ester would proceed through a tetrahedral intermediate. Quantum mechanical calculations could map the energy profile, identifying the transition states for the nucleophilic attack of the alcohol and the subsequent elimination of water.
Electrophilic Addition to the Alkene: The double bond in the pentenyl chain is susceptible to attack by electrophiles (e.g., HBr, Br₂). TST calculations would help determine the structure and energy of the transition state, which would likely resemble a carbocation intermediate, and predict the regioselectivity (Markovnikov vs. anti-Markovnikov addition).
Radical Reactions: In atmospheric or radical-initiated reactions, radicals can add to the double bond or abstract a hydrogen atom. Studies on benzoic acid itself have shown that OH radicals preferentially add to the aromatic ring researchgate.net. For this compound, there would be competitive pathways involving addition to the aromatic ring and addition to the more reactive C=C double bond in the side chain. TST would be crucial in determining the relative activation barriers for these competing pathways.
Kinetic modeling involves the development of mathematical models to describe the rates of chemical reactions and predict the concentration of reactants and products over time. This often requires determining the reaction order, rate constants (k), and activation energies (Ea).
For a transformation of this compound, such as its esterification with an alcohol (e.g., butanol), a kinetic model could be developed based on experimental data. For example, the esterification of benzoic acid with 1-butyl alcohol has been shown to be first order with respect to the benzoic acid dnu.dp.ua. A similar approach could be applied here.
The reaction can be represented as: this compound + Alcohol ⇌ Ester + H₂O
The rate law might be expressed as: Rate = k_eff * [this compound]
Where k_eff is the effective rate constant. By measuring the concentration of the acid over time at different temperatures, one could determine the values of k_eff and then use the Arrhenius equation to calculate the activation energy.
Table 2: Hypothetical Kinetic Data for the Esterification of this compound
| Temperature (K) | Effective Rate Constant (k_eff) (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (min⁻¹) |
|---|---|---|---|
| 360 | 0.0085 | 58.40 | 1.5 x 10⁶ |
| 370 | 0.0152 | 58.40 | 1.5 x 10⁶ |
| 380 | 0.0265 | 58.40 | 1.5 x 10⁶ |
Note: This data is illustrative, based on kinetic studies of benzoic acid esterification dnu.dp.uaresearchgate.net. It demonstrates how kinetic parameters could be tabulated from experimental results to build a predictive model for the chemical transformation of this compound.
Prediction of Non-Linear Optical (NLO) Properties
In the case of this compound, the molecule comprises a benzoic acid core, which acts as an electron-accepting moiety, substituted with a 4-pent-1-enyl group. The pentenyl group, containing a double bond, is expected to act as an electron-donating group, creating a donor-π-acceptor (D-π-A) framework conducive to NLO activity. The vinyl group in the structurally related 4-vinylbenzoic acid has been a subject of computational NLO studies, providing a strong basis for analogy.
Research on various benzoic acid derivatives has shown that substituents significantly influence their NLO properties. For instance, studies on 3,5-dinitrobenzoic acid derivatives have demonstrated that the presence of strong electron-withdrawing and donating groups can lead to significant first-order hyperpolarizability values, indicating a pronounced NLO response worldscientific.comresearchgate.net. Similarly, investigations into 4-n-alkanoyloxy benzoic acids have revealed that the length of the alkyl chain can affect the electronic properties, such as the optical bandgap nih.gov.
For this compound, the key NLO parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be predicted to be enhanced relative to unsubstituted benzoic acid. The delocalization of π-electrons across the pentenyl chain and the aromatic ring to the carboxylic acid group is anticipated to be the primary mechanism for the NLO response. The first-order hyperpolarizability (β) is a critical parameter that quantifies the second-order NLO response. Computational studies on similar molecules often report this value.
Detailed Research Findings
Based on analogous systems studied via DFT, it is possible to forecast the qualitative and quantitative NLO characteristics of this compound. The theoretical calculations for similar benzoic acid derivatives are typically performed using DFT with functionals such as B3LYP.
The presence of the electron-donating pentenyl group at the para position relative to the electron-withdrawing carboxylic acid group is expected to create a significant dipole moment and enhance the molecular polarizability. The π-conjugation pathway allows for efficient charge transfer from the pentenyl group to the benzoic acid moiety upon excitation by an external electric field, which is a fundamental requirement for a large second-order NLO response.
The magnitude of the first-order hyperpolarizability (β) is anticipated to be significant. Computational studies on other donor-acceptor substituted benzoic acids have shown β values that are several times larger than that of reference materials like urea. The specific components of the hyperpolarizability tensor (β_x, β_y, β_z) would likely show a dominant component along the principal charge-transfer axis of the molecule.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is another crucial parameter. For molecules with significant NLO responses, this gap is typically small, indicating easier electronic transitions. It is predicted that this compound will have a relatively small HOMO-LUMO gap due to the extended conjugation and the donor-acceptor nature of its substituents.
Data Tables
The following tables provide predicted NLO data for this compound based on computational studies of analogous benzoic acid derivatives. These values are illustrative and derived from trends observed in related molecules.
Table 1: Predicted Electric Dipole Moment (μ) and Polarizability (α)
| Parameter | Predicted Value | Unit |
|---|---|---|
| Dipole Moment (μ) | ~3.5 - 5.0 | Debye |
Table 2: Predicted First-Order Hyperpolarizability (β) Components
| Component | Predicted Value (x 10⁻³⁰ esu) |
|---|---|
| β_x | ~10 - 15 |
| β_y | ~1 - 3 |
| β_z | ~0.5 - 1.5 |
| Total Hyperpolarizability (β_tot) | ~12 - 18 |
These predicted values suggest that this compound has the potential to be a promising candidate for NLO materials, warranting further experimental and computational investigation to validate these theoretical predictions.
Biological Activity and Mechanistic Investigations in Vitro
Enzyme Inhibition Studies
There is currently no publicly available information detailing the specific enzyme targets of 4-pent-1-enyl-benzoic acid.
Identification of Specific Enzyme Targets
No specific enzyme targets for this compound have been identified in the reviewed literature.
Kinetic Analysis of Inhibition
Without identified enzyme targets, no kinetic analyses, such as the determination of binding affinities or inhibition constants (e.g., Kᵢ, IC₅₀), have been reported for this compound. The mode of inhibition (e.g., competitive, non-competitive) is therefore also unknown.
Mechanistic Insights into Enzyme-Ligand Interactions
Detailed mechanistic insights into how this compound might interact with any potential enzyme targets are not available due to a lack of specific studies.
Molecular Docking and Protein Binding Predictions
While molecular docking is a common technique to predict the binding of ligands to protein targets, no such studies specifically investigating the interaction of this compound with any protein have been published.
Receptor Modulation Research
No research has been published detailing the effects of this compound on any specific receptors. Therefore, its potential as a receptor agonist, antagonist, or modulator is currently unknown.
Structure-Activity Relationship (SAR) Studies (in vitro)
Specific in vitro structure-activity relationship studies for a series of compounds that would include this compound are not available in the scientific literature. Such studies are crucial for understanding how the pentenyl substituent at the 4-position of the benzoic acid core influences biological activity.
Investigations into Cellular Signaling Pathways
No studies were identified that investigated the effects of this compound on any cellular signaling pathways in vitro.
Antimicrobial Activity Studies
There is no available data from in vitro studies assessing the antimicrobial activity of this compound against any microorganisms.
Anti-inflammatory Properties (in vitro mechanistic studies)
No in vitro mechanistic studies on the anti-inflammatory properties of this compound have been found in the searched literature.
Due to the lack of research findings, no data tables can be generated.
Applications in Advanced Materials and Catalysis
Utilization in the Development of Novel Materials
The bifunctional nature of 4-pent-1-enyl-benzoic acid, combining a polar carboxylic acid group with a nonpolar alkenyl chain, makes it an interesting candidate for the synthesis of novel materials with tailored properties.
Benzoic acid derivatives are a cornerstone in the design of thermotropic liquid crystals. The formation of liquid crystalline phases in these materials is often driven by the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. This dimerization creates a more elongated and rigid molecular unit, which is conducive to the formation of mesophases. The flexible alkyl or alkenyl chain at the para-position of the benzoic acid ring plays a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable.
Table 1: Predicted Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Boiling Point (Predicted) | 335.0 ± 21.0 °C |
| Density (Predicted) | 1.081 ± 0.06 g/cm³ |
Data sourced from chemical supplier predictions.
Benzoic acid derivatives are known to absorb ultraviolet (UV) radiation, a property that is being explored for applications in optical materials and UV-protective coatings. The UV absorption characteristics of these compounds are attributed to the electronic transitions within the benzene (B151609) ring. The specific wavelengths of maximum absorption and the intensity of absorption can be tuned by modifying the substituents on the ring.
Studies on various benzoic acid derivatives have shown that they typically exhibit characteristic absorption bands in the UV region researchgate.netresearchgate.net. For example, 4-alkoyloxy benzoic acids show an absorbance band around 265 nm cymitquimica.com. The introduction of an alkenyl group, as in this compound, could potentially modify the electronic structure of the chromophore and thus its UV absorption properties. The double bond in the pentenyl chain might lead to a shift in the absorption maximum or an enhancement of the molar absorptivity. Furthermore, the polymerizable nature of the pentenyl group could allow for the incorporation of this molecule into polymeric matrices to create materials with inherent UV-filtering capabilities. However, specific experimental data on the UV absorption spectrum of this compound is not currently available in the scientific literature.
Role in Catalyst Development and Ligand Design
The structural features of this compound suggest its potential utility in the field of catalysis, both as a ligand for metal-catalyzed reactions and as a component in organocatalytic systems.
The carboxylic acid group of this compound can act as a coordinating ligand for a wide range of metal ions. The carboxylate group can bind to metals in a monodentate, bidentate, or bridging fashion, allowing for the construction of diverse metal-organic frameworks (MOFs) and coordination complexes. The pentenyl chain can serve several purposes: it can be used to tune the solubility of the resulting metal complex in different solvents, or it can be employed as a reactive site for further functionalization or for anchoring the complex to a solid support. While there are no specific reports on the use of this compound as a ligand, the principles of ligand design suggest its potential in creating novel metal catalysts with tailored steric and electronic properties.
In the realm of organocatalysis, molecules containing carboxylic acid moieties are frequently used as Brønsted acid catalysts or as hydrogen-bond donors to activate substrates. The acidity of the carboxylic acid group in this compound could be harnessed to catalyze a variety of organic transformations. The nonpolar pentenyl tail could influence the catalyst's solubility and its interactions with substrates in the reaction medium. Although no specific applications of this compound in organocatalysis have been documented, its structure is consistent with that of other benzoic acid-based organocatalysts.
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions. Carboxylic acids are excellent building blocks in this field due to their ability to form robust and predictable hydrogen-bonding patterns, most notably the formation of centrosymmetric dimers.
The this compound molecule possesses both a strong hydrogen-bond donor/acceptor group (the carboxylic acid) and a potentially reactive alkenyl group. This combination offers intriguing possibilities for the construction of complex supramolecular assemblies. The hydrogen-bonding interactions can direct the self-assembly of the molecules into one-, two-, or three-dimensional networks, while the pentenyl chains could be used to control the packing of these networks or to introduce additional functionality. For example, the double bonds could be used to photochemically cross-link the supramolecular assembly, leading to the formation of robust, covalently linked nanostructures. While the crystal structure of this compound has not been reported, the principles of crystal engineering suggest that it would form hydrogen-bonded dimers, which would then pack in a manner influenced by the geometry of the pentenyl chains.
Formation of Cocrystals and Salts
The formation of cocrystals and salts is a cornerstone of crystal engineering, enabling the modification of physicochemical properties of solid materials without altering the chemical identity of the constituent molecules. The carboxylic acid moiety of this compound is a primary site for forming robust intermolecular interactions, particularly hydrogen bonds.
Cocrystals are multi-component crystals in which all components are neutral and interact through non-covalent bonds. The carboxylic acid group of this compound can form predictable and strong hydrogen-bonded motifs, known as supramolecular synthons, with suitable co-formers. For instance, the carboxylic acid can form a well-established heterosynthon with the pyridine nitrogen of a co-former like 4,4'-bipyridyl nih.govbris.ac.uk. This interaction typically involves an O-H···N hydrogen bond.
The table below illustrates potential supramolecular synthons that could be formed with this compound based on studies of analogous compounds.
| Supramolecular Synthon | Interacting Functional Groups | Potential Co-former Examples |
| Carboxylic Acid-Pyridine Heterosynthon | -COOH (acid) and Pyridyl-N (base) | 4,4'-Dipyridyl, Isonicotinamide |
| Carboxylic Acid Homodimer | -COOH (acid) and -COOH (acid) | Self-assembly or with other carboxylic acids |
| Carboxylic Acid-Amide Heterosynthon | -COOH (acid) and -CONH2 (amide) | Nicotinamide, Pyrazinamide |
Salts are formed through the transfer of a proton from an acidic to a basic site, resulting in an ionic pair. The acidity of the carboxylic acid group of this compound (with an estimated pKa similar to benzoic acid, around 4.2) makes it a candidate for salt formation with pharmaceutically acceptable bases. The formation of a salt versus a cocrystal is often predicted by the difference in pKa (ΔpKa) between the acid and the co-former. A general rule of thumb suggests that a ΔpKa greater than 3 often leads to salt formation, while a ΔpKa less than 0 typically results in a cocrystal. The region in between can be a gray area where either form may be observed.
Design of Intermolecular Interactions for Desired Solid-State Properties
The rational design of intermolecular interactions is fundamental to controlling the solid-state properties of materials, such as melting point, solubility, and mechanical strength. In the case of this compound, several types of non-covalent interactions can be exploited.
Hydrogen Bonding: As discussed, the carboxylic acid group is a potent hydrogen bond donor and acceptor. The strength and directionality of these bonds are primary determinants of the crystal structure. By selecting co-formers with complementary hydrogen bonding sites, it is possible to engineer specific supramolecular assemblies, such as chains, layers, or more complex three-dimensional networks.
π-π Stacking: The benzene ring of this compound can participate in π-π stacking interactions with other aromatic rings. These interactions, although weaker than hydrogen bonds, play a crucial role in the close packing of molecules in the crystal lattice. The nature of the substituent on the ring can influence the geometry and strength of these interactions.
The interplay of these interactions can be used to tune the solid-state properties. For example, creating a cocrystal with a highly soluble co-former can enhance the dissolution rate of a poorly soluble active pharmaceutical ingredient (API). The table below summarizes the key intermolecular interactions and their potential influence on solid-state properties.
| Interaction Type | Description | Potential Impact on Solid-State Properties |
| Hydrogen Bonding | Strong, directional interactions involving the carboxylic acid group. | Governs the primary supramolecular structure, influences melting point and solubility. |
| π-π Stacking | Non-covalent interactions between aromatic rings. | Affects crystal packing efficiency, density, and electronic properties. |
| Van der Waals Forces | Weak, non-directional forces arising from the pentenyl chain. | Contributes to overall lattice energy and can influence polymorphism. |
Crystal Engineering for Pharmaceutical Co-formulations
A significant application of crystal engineering is in the development of pharmaceutical co-formulations to improve the properties of active pharmaceutical ingredients (APIs). Many APIs suffer from poor solubility, which can limit their bioavailability. Forming cocrystals of an API with a suitable co-former, such as this compound, can address this challenge.
For instance, cinnamic acid and its derivatives, which share the unsaturated side chain feature with this compound, have been successfully used to form cocrystals with various APIs nih.govjapsonline.com. These studies have demonstrated that the resulting cocrystals can exhibit enhanced dissolution rates compared to the pure drug.
The process of designing a pharmaceutical cocrystal with this compound would involve:
Selection of a suitable API: The API should possess functional groups capable of forming strong intermolecular interactions with the carboxylic acid group of this compound.
Screening for cocrystal formation: This is typically done through techniques like liquid-assisted grinding, slurry crystallization, or solvent evaporation.
Structural characterization: Techniques such as single-crystal X-ray diffraction and powder X-ray diffraction are used to confirm the formation of a new crystalline phase and to understand the intermolecular interactions.
Physicochemical property evaluation: The solubility, dissolution rate, and stability of the new cocrystal are assessed and compared to the pure API.
The table below provides hypothetical examples of how this compound could be used in pharmaceutical co-formulations, drawing parallels from existing research on similar molecules.
| Active Pharmaceutical Ingredient (API) | Potential for Cocrystallization with this compound | Expected Improvement in Property |
| A poorly soluble basic drug (e.g., with a pyridine ring) | High, due to the strong acid-base heterosynthon formation. | Enhanced solubility and dissolution rate. |
| A neutral API with hydrogen bond acceptor sites | Moderate, through the formation of other hydrogen-bonded motifs. | Modified solid-state properties, potentially leading to improved stability or manufacturability. |
Analytical Method Development and Validation for 4 Pent 1 Enyl Benzoic Acid
Chromatographic Techniques
Chromatography is a powerful technique for separating and quantifying components of a mixture. For 4-pent-1-enyl-benzoic acid, several chromatographic methods can be developed and validated.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the distribution of the analyte between a stationary phase (the column) and a mobile phase (a solvent mixture). A Diode-Array Detector (DAD) is often used for detection as it can provide spectral information, aiding in peak identification and purity assessment.
Method development for this compound would involve optimizing several parameters:
Column: A reversed-phase column, such as a C18, is typically suitable for the separation of benzoic acid and its derivatives.
Mobile Phase: A mixture of an aqueous solvent (like water with a pH modifier such as acetic acid or a buffer) and an organic solvent (such as acetonitrile or methanol) is commonly used. The gradient or isocratic elution profile would need to be optimized to achieve good resolution and peak shape.
Detection Wavelength: The UV-Vis spectrum of benzoic acid shows absorption maxima around 230 nm and 274 nm. sielc.com A similar spectrum would be expected for this compound, and the optimal wavelength for quantification would be determined during method development.
Flow Rate and Temperature: These parameters would be adjusted to optimize the separation efficiency and analysis time.
Validation of the HPLC method would include assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min, 30-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-DAD at 230 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative Validation Parameters for a Hypothetical HPLC Method
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for volatile and thermally stable compounds. For a compound like this compound, which has a carboxylic acid group, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (TMS) group.
The GC separates the derivatized analyte from other components in the sample, and the MS detector provides mass spectral data that can be used for identification and quantification. The mass spectrum of the derivatized this compound would show a characteristic fragmentation pattern, which is useful for structural confirmation.
Method development would focus on:
Derivatization: Optimizing the reaction conditions (reagent, temperature, time) for complete derivatization.
GC Column: A non-polar or medium-polarity capillary column is typically used.
Temperature Program: An optimized temperature ramp is crucial for good separation.
MS Parameters: Selecting the appropriate ionization mode (usually Electron Ionization) and monitoring specific ions for quantification (Selected Ion Monitoring, SIM) to enhance sensitivity and selectivity.
Validation would follow similar principles as for HPLC, with a focus on the reproducibility of the derivatization step.
Table 3: Example GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) |
| MS Transfer Line | 280 °C |
| Monitored Ions (SIM) | To be determined from the mass spectrum of the derivatized compound |
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the qualitative and semi-quantitative analysis of this compound. It offers the advantage of high sample throughput as multiple samples can be analyzed simultaneously.
For HPTLC analysis, the sample is spotted on a high-performance TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential migration of the analyte on the stationary phase. Detection is typically performed under UV light, and the spots can be quantified using a densitometer.
Method development would involve selecting the appropriate stationary phase, mobile phase composition, and detection method to achieve a good separation of this compound from potential impurities.
Micellar Electrokinetic Chromatography (MECC) is a capillary electrophoresis technique that can be used to separate both charged and neutral molecules. wikipedia.org In MECC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The separation of analytes is based on their partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org
This technique could be applied to the analysis of this compound, particularly for complex sample matrices. Method development would involve optimizing the buffer pH, surfactant type and concentration, applied voltage, and capillary temperature.
Spectrophotometric Methods (UV-Vis)
UV-Visible spectrophotometry is a simple and cost-effective method that can be used for the quantification of this compound, provided that there are no interfering substances that absorb at the same wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
For this compound, the wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the pure compound over the UV-Vis range. Benzoic acid exhibits a λmax at around 230 nm. sielc.comresearchgate.net A calibration curve of absorbance versus concentration would then be prepared using standard solutions of known concentrations. The concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve. The pH of the solution can affect the UV spectrum of benzoic acid and its derivatives, so it is important to control the pH during the analysis. rsc.orgresearchgate.net
Table 4: Example of a Calibration Curve for UV-Vis Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at 230 nm |
|---|---|
| 1 | 0.152 |
| 2 | 0.305 |
| 5 | 0.761 |
Titrimetric Methods (e.g., Acid/Base Titration)
Titrimetric methods, specifically acid-base titration, can be employed for the assay of this compound, which is a carboxylic acid. uobasrah.edu.iq This classical analytical method involves neutralizing the acid with a standard solution of a base, such as sodium hydroxide, in the presence of a suitable indicator, like phenolphthalein. bookpi.orgjournalajocs.com
The endpoint of the titration, where all the acid has been neutralized, is indicated by a color change of the indicator. The concentration of this compound can then be calculated based on the volume and concentration of the titrant used. This method is straightforward and does not require expensive instrumentation, making it suitable for quality control purposes where high purity of the analyte is expected. uobasrah.edu.iq
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetonitrile |
| Benzoic acid |
| Methanol |
| N,O-Bis(trimethylsilyl)trifluoroacetamide |
| Phenolphthalein |
Method Validation Parameters
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. The following parameters are essential for the comprehensive validation of analytical methods for this compound.
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances. For this compound, this is typically achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), where the analyte's peak is well-resolved from others. The specificity of an HPLC method can be demonstrated by showing that there is no interference from a placebo or known impurities at the retention time of this compound. In one study, the specificity of an HPLC method for a benzoic acid derivative was confirmed by the absence of interfering peaks in the chromatograms of the placebo, demonstrating the method's capability to separate the analyte from degradation products. ceu.es
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. A calibration curve is developed by analyzing a series of standards of this compound at different concentrations. The linearity is typically expressed by the correlation coefficient (r²) of the calibration curve. For analytical methods related to benzoic acid compounds, linearity is often established over a concentration range that brackets the expected concentration in samples. For instance, a validated HPLC method for a similar compound showed linearity over a range of 5-200 μg/mL with a correlation coefficient (r²) of 0.9998. researchgate.netthaiscience.info
Table 1: Representative Linearity Data for a Benzoic Acid Derivative
| Concentration Level | Concentration (µg/mL) | Peak Area |
| 1 | 5 | 12054 |
| 2 | 25 | 60270 |
| 3 | 50 | 120540 |
| 4 | 100 | 241080 |
| 5 | 150 | 361620 |
| 6 | 200 | 482160 |
| Correlation Coefficient (r²) | \multicolumn{2}{ | c |
Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. For benzoic acid and its derivatives, acceptable recovery rates are typically within the range of 98-102%. For example, recovery studies for benzoic acid in some food matrices have shown recovery rates between 85.61% and 102.04%. researchgate.netthaiscience.info
Table 2: Illustrative Accuracy and Recovery Data
| Spike Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | 80 | 79.2 | 99.0 |
| Medium | 100 | 101.5 | 101.5 |
| High | 120 | 118.8 | 99.0 |
| Average Recovery (%) | \multicolumn{3}{ | c | }{99.8 } |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:
Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day using the same equipment.
Intermediate Precision (Inter-day precision): The precision of the method when the analysis is performed in the same laboratory but on different days, by different analysts, or with different equipment.
Precision is typically expressed as the relative standard deviation (%RSD). For benzoic acid analysis, the %RSD for repeatability and intermediate precision is generally expected to be less than 2%. In a study of a benzoic acid derivative, the %RSD for intra-day and inter-day precision ranged from 0.15% to 1.89%.
Table 3: Example of Precision Data
| Precision Level | Analyst | Day | %RSD |
| Repeatability | 1 | 1 | < 1.0% |
| Intermediate Precision | 1 | 2 | < 1.5% |
| Intermediate Precision | 2 | 1 | < 1.5% |
| Intermediate Precision | 2 | 2 | < 1.5% |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com These are crucial parameters for determining the sensitivity of an analytical method. tbzmed.ac.ir
The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. juniperpublishers.comekb.eg For instance, a validated HPLC method for benzoic acid reported an LOD of 0.42 μg/mL and an LOQ of 1.14 μg/mL. researchgate.netthaiscience.info
Table 4: Representative LOD and LOQ Values for a Benzoic Acid Analog
| Parameter | Value |
| Limit of Detection (LOD) | 0.42 µg/mL |
| Limit of Quantitation (LOQ) | 1.14 µg/mL |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by making slight changes to parameters such as:
Mobile phase composition (e.g., ±2% change in the organic modifier).
pH of the mobile phase (e.g., ±0.2 units).
Column temperature (e.g., ±5 °C).
Flow rate (e.g., ±0.1 mL/min).
The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these minor changes.
Sample Preparation and Extraction Strategies
The primary goal of sample preparation is to isolate this compound from its matrix, remove interfering substances, and concentrate it to a level suitable for analysis. The choice of strategy depends on the nature of the sample matrix (e.g., bulk drug substance, reaction mixture, biological fluid) and the analytical technique to be employed. Given the structure of this compound, which combines a polar carboxylic acid group with a nonpolar pentenyl chain, a variety of extraction techniques can be considered.
Common strategies include:
Direct Dissolution and Filtration: For relatively clean samples, such as the bulk drug substance, a simple "dissolve, sonicate, and filter" approach is often sufficient. The sample is dissolved in a suitable solvent, sonicated to ensure complete dissolution, and then filtered through a membrane filter (e.g., 0.45 µm) to remove particulate matter before injection into an HPLC system. upb.ro
Liquid-Liquid Extraction (LLE): This technique is effective for separating the analyte from complex aqueous matrices. By adjusting the pH of the aqueous sample to below the pKa of the carboxylic acid group (typically < 4), this compound will be in its protonated, less polar form. It can then be efficiently extracted into an immiscible organic solvent like ethyl acetate or diethyl ether. The organic layer can be collected, evaporated, and the residue reconstituted in the mobile phase for analysis.
Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup than LLE. For this compound, a reversed-phase (C18 or polymer-based) sorbent would be appropriate. The sample, with its pH adjusted to be acidic, is loaded onto the conditioned cartridge. The nonpolar pentenyl group and benzene (B151609) ring will interact with the C18 stationary phase, retaining the analyte. Polar impurities can be washed away with a weak solvent (e.g., water/methanol mixture). The target compound is then eluted with a stronger organic solvent like methanol or acetonitrile. researchgate.net Another approach could involve a weak anion-exchange sorbent, which would retain the ionized carboxylate form of the molecule. researchgate.net
The selection of the optimal extraction method involves evaluating parameters such as recovery, precision, and the reduction of matrix effects.
Table 1: Comparison of Hypothetical Extraction Strategies for this compound from a Spiked Plasma Matrix
| Extraction Method | Principle | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids based on pH adjustment and polarity. | 88.5 | 5.8 | High capacity, low cost. | Labor-intensive, large solvent consumption. |
| Solid-Phase Extraction (SPE) - C18 | Reversed-phase retention of the analyte on a solid sorbent. | 96.2 | 3.1 | High selectivity, good automation potential, reduced solvent use. | Higher cost per sample, requires method development. |
| Protein Precipitation (PPT) | Precipitation of matrix proteins with an organic solvent (e.g., acetonitrile). | 98.1 | 4.5 | Simple, fast, high recovery. | Poor cleanup, significant matrix effects may remain. |
Chemometric Analysis in Analytical Research
Chemometrics involves the use of mathematical and statistical methods to extract maximum information from chemical data. In the context of analytical method development for this compound, chemometrics can significantly accelerate optimization and enhance the understanding of complex chromatographic data. wjpls.org
Method Development and Optimization: Experimental design is a powerful chemometric tool for optimizing HPLC methods. researchgate.net Instead of a one-factor-at-a-time approach, a multivariate design like a full factorial or Central Composite Design can be used to simultaneously investigate the effects of several factors on the separation. For an HPLC method, key variables could include:
Mobile phase organic content (e.g., % Acetonitrile).
Mobile phase pH.
Column temperature.
Flow rate.
The goal is to find the optimal conditions that provide the best separation of this compound from its potential impurities (e.g., starting materials, by-products). The quality of the separation is often evaluated using a Chromatographic Response Function (CRF), which combines multiple outputs, such as the resolution of the critical peak pair and analysis time, into a single desirability value. researchgate.net
Table 2: Example of a Central Composite Design for HPLC Method Optimization
| Run | Factor A: Acetonitrile (%) | Factor B: pH | Factor C: Temperature (°C) | Response (CRF) |
| 1 | 40 | 3.0 | 30 | 0.65 |
| 2 | 60 | 3.0 | 30 | 0.78 |
| 3 | 40 | 4.5 | 30 | 0.85 |
| 4 | 60 | 4.5 | 30 | 0.91 |
| 5 | 40 | 3.0 | 40 | 0.72 |
| 6 | 60 | 3.0 | 40 | 0.83 |
| 7 | 40 | 4.5 | 40 | 0.89 |
| 8 | 60 | 4.5 | 40 | 0.95 |
| 9 | 50 | 3.75 | 35 | 0.98 |
| 10 | 50 | 3.75 | 35 | 0.97 |
| ... | ... | ... | ... | ... |
Data Analysis: For analyses using detectors that produce multivariate data, such as a photodiode array (PDA) detector, chemometric techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) can be applied. tandfonline.comscilit.com These methods use the full spectral information from the detector, rather than just the absorbance at a single wavelength. This can improve the accuracy and specificity of the quantification, especially in the presence of co-eluting impurities or matrix interferences. tandfonline.com
Quality Control and Analytical Method Development for Production
For the production of this compound, particularly if it is intended as an Active Pharmaceutical Ingredient (API), a robust quality control (QC) strategy is essential. arborpharmchem.comthepharmamaster.com This involves developing and validating analytical methods according to stringent guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.org The goal is to ensure that every batch of the compound meets predefined specifications for identity, strength, quality, and purity.
Analytical Method Validation: A QC method, typically a reversed-phase HPLC (RP-HPLC) method for assay and impurity determination, must be validated to demonstrate its suitability for the intended purpose. amsbiopharma.com The key validation parameters are defined by ICH Q2(R2) guidelines and include: ich.orgich.org
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing spiked samples and performing forced degradation studies.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies on spiked samples.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria for an HPLC Assay Method
| Validation Parameter | Test Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, analyte, and spiked samples. Forced degradation. | No interference at the retention time of the analyte peak. Peak purity must pass. |
| Linearity | Analyze a minimum of 5 concentrations across the range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Derived from linearity studies. | Typically 80% to 120% of the test concentration. |
| Accuracy | Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 replicate injections at 100% concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. amsbiopharma.com |
| Precision (Intermediate) | Repeat repeatability test with different analyst/day/instrument. | RSD ≤ 2.0%. |
| LOQ/LOD | Based on signal-to-noise ratio (S/N) or standard deviation of the response. | S/N for LOD ≈ 3:1; S/N for LOQ ≈ 10:1. |
| Robustness | Vary parameters like mobile phase pH (±0.2), temperature (±5°C). | System suitability parameters must be met. |
In addition to the HPLC method for assay and impurities, a comprehensive QC strategy for this compound would include other validated methods for identity (e.g., FTIR, UV-Vis), residual solvents (by headspace GC), and physical properties like melting point. sgs.com This multi-faceted approach ensures the consistent quality and safety of the final product.
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of 4-pent-1-enyl-benzoic acid can be approached through several modern synthetic methodologies. While specific optimized protocols for this exact molecule are not widely published, plausible and novel synthetic pathways can be extrapolated from known reactions for similar 4-alkenylbenzoic acids. Key among these are palladium-catalyzed cross-coupling reactions and Grignard-based syntheses.
Palladium-Catalyzed Cross-Coupling Reactions:
Heck Reaction: The Heck reaction provides a direct method for the arylation of alkenes. oup.com A potential route to this compound would involve the reaction of a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate) with 1-pentene, catalyzed by a palladium complex. Subsequent hydrolysis of the ester would yield the desired carboxylic acid. The reaction is known for its high functional group tolerance. bldpharm.com Green chemistry approaches to the Heck reaction are being developed, utilizing more environmentally benign solvents like water or ionic liquids and employing microwave irradiation to accelerate the reaction. nih.govfrontiersin.org
Suzuki Coupling: The Suzuki coupling reaction is another powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. noviams.com A plausible Suzuki pathway to this compound could involve the coupling of a 4-halobenzoic acid ester with a pentenylboronic acid or ester. This method is favored for its mild reaction conditions and the low toxicity of the boron reagents. renewablematter.eu Greener methodologies for Suzuki couplings are also an active area of research, focusing on recyclable catalysts and aqueous reaction media. rsc.orgproquest.com
Grignard Reagent-Based Synthesis:
A classic yet effective method would be the use of a Grignard reagent. This could be achieved by first preparing the Grignard reagent from 4-bromo-1-(pent-1-enyl)benzene. This organometallic intermediate can then be reacted with solid carbon dioxide (dry ice) followed by an acidic workup to produce this compound. mdpi.com This method is particularly useful for small-scale laboratory syntheses.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Method | Starting Materials | Key Reagents | Potential Advantages | Potential Challenges |
| Heck Reaction | 4-Halobenzoic acid ester, 1-Pentene | Palladium catalyst, Base | Direct C-C bond formation, High functional group tolerance | Catalyst cost, Potential for olefin isomerization |
| Suzuki Coupling | 4-Halobenzoic acid ester, Pentenylboronic acid/ester | Palladium catalyst, Base | Mild conditions, Low toxicity of reagents | Availability of pentenylboronic acid |
| Grignard Synthesis | 4-Bromo-1-(pent-1-enyl)benzene, CO2 | Magnesium, Dry Ice, Acid | Well-established method, Readily available reagents | Moisture sensitive, Formation of byproducts |
Advanced Spectroscopic Probes and Imaging Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the pentenyl group, and the aliphatic protons. The aromatic protons would likely appear as two doublets in the downfield region (around 7-8 ppm). The vinyl protons would exhibit complex splitting patterns in the olefinic region (around 5-6 ppm).
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (around 170 ppm), the aromatic carbons, and the carbons of the pentenyl chain.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700 cm⁻¹), and C=C stretching vibrations for the aromatic ring and the alkene (around 1600 cm⁻¹ and 1650 cm⁻¹, respectively).
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. For deprotonated benzoic acid derivatives, a characteristic fragmentation is the loss of carbon dioxide. researchgate.net
Advanced Imaging: Techniques like terahertz spectroscopy are being explored for the enhanced detection of benzoic acid additives in various media. noviams.com Furthermore, certain benzoic acid derivatives have been investigated as luminescent sublimation dyes for developing latent fingerprints, indicating potential applications in forensic imaging. cefic.org
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic C-H | ~7.0 - 8.2 ppm |
| Vinylic C-H | ~5.0 - 6.5 ppm | |
| Aliphatic C-H | ~1.0 - 2.5 ppm | |
| Carboxylic O-H | ~10 - 13 ppm (broad) | |
| ¹³C NMR | Carboxylic C=O | ~170 - 180 ppm |
| Aromatic C | ~120 - 140 ppm | |
| Vinylic C | ~115 - 140 ppm | |
| Aliphatic C | ~10 - 40 ppm | |
| IR Spectroscopy | Carboxylic O-H stretch | ~2500 - 3300 cm⁻¹ (broad) |
| Carbonyl C=O stretch | ~1680 - 1710 cm⁻¹ | |
| Alkene C=C stretch | ~1640 - 1680 cm⁻¹ | |
| Aromatic C=C stretch | ~1500 - 1600 cm⁻¹ |
High-Throughput Screening for Biological Activities
While there is no specific high-throughput screening data for this compound, the benzoic acid scaffold is prevalent in many biologically active compounds. vanderbilt.edu Derivatives of benzoic acid have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. vanderbilt.edu
High-throughput screening (HTS) of a compound library containing this compound could reveal novel biological activities. Potential areas of investigation include:
Antimicrobial Activity: Benzoic acid and its derivatives are known for their preservative and antimicrobial effects. vanderbilt.edu Screening against a panel of bacteria and fungi could identify potential new antimicrobial agents.
Enzyme Inhibition: Many enzymes are targeted by drugs containing a benzoic acid moiety. For instance, some benzoic acid derivatives have been investigated as sirtuin inhibitors. kochmodular.com
Antioxidant Activity: Phenolic acids, a class to which hydroxylated benzoic acids belong, are known for their antioxidant properties. The antioxidant potential of this compound and its derivatives could be evaluated using various in vitro assays. renewablematter.eu
Table 3: Potential Biological Screening Targets for this compound**
| Biological Target Class | Example | Potential Therapeutic Area |
| Enzymes | Sirtuins, Cyclooxygenases (COX) | Cancer, Inflammation |
| Receptors | G-protein coupled receptors (GPCRs) | Various |
| Microorganisms | Bacteria (e.g., Staphylococcus aureus) | Infectious Diseases |
| Fungi (e.g., Candida albicans) | Fungal Infections |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be applied to the study of this compound in several ways:
Property Prediction: ML models can be trained on large datasets of known molecules to predict the physicochemical and biological properties of new compounds like this compound. vanderbilt.edu This can include predictions of solubility, toxicity, and potential bioactivities, thereby prioritizing experimental work.
De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties. By providing desired characteristics, these models can propose new chemical structures that are more likely to be active and have favorable drug-like properties. nih.gov
Synthesis Planning: AI tools can assist in devising efficient synthetic routes to this compound and its analogs. These tools can analyze known chemical reactions to suggest optimal reaction conditions and starting materials.
The integration of AI and ML can significantly accelerate the research and development cycle for new chemical entities based on the this compound scaffold.
Development of Sustainable and Circular Economy Approaches for Synthesis and Application
The principles of green chemistry and the circular economy are increasingly important in chemical synthesis and manufacturing. mdpi.com For this compound, these principles can be applied in several areas:
Sustainable Synthesis: As mentioned, developing greener protocols for its synthesis is a key research direction. This includes the use of renewable solvents, energy-efficient methods like microwave heating, and recyclable catalysts. nih.govproquest.com Biocatalysis, using enzymes or whole-cell systems, represents another promising avenue for the sustainable production of benzoic acid derivatives from renewable feedstocks. nih.gov
Circular Economy: In a circular economy, waste is minimized and resources are kept in use for as long as possible. renewablematter.eu For a molecule like this compound, this could involve sourcing starting materials from biomass or waste streams. For example, lignin, a major component of plant biomass, can be a source of benzoic acid derivatives. rsc.org At the end of its life cycle, designing products containing this molecule for easy degradation or recycling would be a key consideration.
Investigation of this compound as a Platform Molecule for Complex Chemical Architectures
Platform molecules are versatile building blocks that can be converted into a wide range of valuable chemicals. rsc.orgunits.it this compound, with its distinct functional groups—a carboxylic acid and an alkene—has the potential to serve as a valuable platform molecule.
Carboxylic Acid Functionalization: The carboxylic acid group can be readily converted into esters, amides, and other derivatives, allowing for the introduction of diverse functionalities.
Alkene Functionalization: The pentenyl group's double bond can undergo a variety of chemical transformations, such as hydrogenation, halogenation, epoxidation, and polymerization. This allows for the construction of more complex aliphatic side chains.
The dual reactivity of this compound makes it a promising starting material for the synthesis of polymers, liquid crystals, and biologically active molecules. cymitquimica.com Its structure could be incorporated into larger, more complex molecular architectures with tailored properties.
Q & A
Basic: How can the structural integrity of 4-pent-1-enyl-benzoic acid be confirmed after synthesis?
Methodological Answer:
Structural verification requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze proton (¹H) and carbon-13 (¹³C) NMR spectra to confirm the presence of the pent-1-enyl chain (δ 5.2–5.8 ppm for olefinic protons) and benzoic acid core (δ 7.8–8.2 ppm for aromatic protons) .
- IR Spectroscopy : Identify characteristic peaks for the carboxylic acid group (O–H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) and alkene (C=C at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺) against the theoretical mass .
Basic: What synthetic routes are optimal for this compound, and how can reaction yields be improved?
Methodological Answer:
Key synthetic strategies include:
- Friedel-Crafts Acylation : React benzoic acid derivatives with pent-1-enyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimize temperature (60–80°C) and solvent (dry dichloromethane) to reduce side reactions .
- Cross-Coupling Reactions : Use palladium-catalyzed Suzuki-Miyaura coupling between 4-bromobenzoic acid and pent-1-enylboronic acid. Improve yields by degassing solvents and using ligands like SPhos .
- Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How can computational modeling predict the physicochemical properties of this compound?
Methodological Answer:
- pKa Prediction : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to estimate acidity. Compare results with experimental titration data to refine computational parameters .
- Solubility and Partition Coefficients (LogP) : Use density functional theory (DFT) to calculate solvation free energy. Validate with shake-flask experiments in octanol/water systems .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays) .
- Experimental Replication : Standardize conditions (e.g., pH, temperature, solvent) to minimize variability. Include positive/negative controls (e.g., known inhibitors) .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends. Use tools like RevMan for heterogeneity testing .
Basic: What experimental designs are suitable for evaluating the enzyme inhibition potential of this compound?
Methodological Answer:
- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations. Measure IC₅₀ values using fluorescence/absorbance-based readouts .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Use GraphPad Prism for curve fitting (log[inhibitor] vs. response) .
- Selectivity Screening : Profile against related enzymes (e.g., cyclooxygenase vs. lipoxygenase) to assess specificity .
Advanced: What analytical methods ensure accurate quantification of this compound in complex matrices?
Methodological Answer:
- HPLC-DAD/UV : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:0.1% formic acid, 70:30 v/v). Calibrate with external standards .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced sensitivity. Use deuterated analogs (e.g., d₅-benzoic acid) as internal standards .
- Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery (85–115%) per ICH guidelines .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
Advanced: How can X-ray crystallography resolve the 3D structure of this compound derivatives?
Methodological Answer:
- Crystal Growth : Use vapor diffusion (e.g., sitting drop method) with solvents like DMSO/water. Optimize pH (5.5–6.5) for crystal formation .
- Data Collection : Collect diffraction data at synchrotron facilities (λ = 0.9–1.0 Å). Process with SHELX or Phenix .
- Structure Refinement : Validate bond lengths/angles against Cambridge Structural Database (CSD) entries. Calculate R-factors (< 0.05) .
Advanced: What strategies enhance the incorporation of this compound into functional polymers?
Methodological Answer:
- Copolymerization : Use radical initiators (e.g., AIBN) to graft onto styrene or acrylate backbones. Monitor conversion via ¹H NMR .
- Post-Polymerization Modification : React pendant carboxylic acid groups with amines (e.g., ethylenediamine) to tune hydrophilicity .
- Characterization : Analyze thermal stability (TGA/DSC) and mechanical properties (tensile testing) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound analogs?
Methodological Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the para position to enhance acidity .
- Alkene Geometry : Compare biological activity of cis/trans isomers (via photoisomerization) to assess stereochemical impact .
- In Silico Screening : Dock analogs into target protein active sites (AutoDock Vina) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
